molecular formula C14H19BN2O2 B572885 1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER CAS No. 1313738-64-5

1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER

Cat. No.: B572885
CAS No.: 1313738-64-5
M. Wt: 258.128
InChI Key: MELFTEDRTVBZQH-UHFFFAOYSA-N
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Description

1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indazole ring

Preparation Methods

The synthesis of 1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indazole core, which is then functionalized with a boronate ester group.

    Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the boronate ester group or other functional groups on the indazole ring.

    Substitution: The compound can participate in substitution reactions, where the boronate ester group can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under inert atmosphere to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: In materials science, the compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER can be compared with other boronate ester-containing compounds:

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar boronate ester group but differs in the heterocyclic core structure.

    1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one: Another similar compound with a quinoline core instead of an indazole ring.

Properties

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10-9-16-17(5)12(10)11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFTEDRTVBZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725563
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-64-5
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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